N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide
Description
Evolution of Oxazolidinone Research
Oxazolidinones emerged as a groundbreaking class of synthetic antibacterial agents following the 2000 approval of linezolid, the first clinically successful representative. Early research focused on overcoming resistance mechanisms in Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Linezolid’s mechanism—inhibition of bacterial protein synthesis via 23S ribosomal RNA binding—provided a novel target distinct from β-lactams and glycopeptides.
Subsequent generations sought to address limitations such as myelosuppression and spectrum restrictions. Tedizolid phosphate, a second-generation oxazolidinone, improved potency through a triazole-substituted C-ring and phosphate prodrug formulation. Parallel efforts explored substitutions at the oxazolidinone N-1, C-5, and aryl positions to modulate electron distribution, steric bulk, and hydrogen-bonding capacity. These innovations underscored the scaffold’s adaptability, with over a dozen candidates entering clinical trials by 2011.
Significance of Sulfonyl-Substituted Oxazolidinones
The introduction of sulfonyl groups at the oxazolidinone C-3 position marked a pivotal strategy for enhancing ribosomal affinity and metabolic stability. Sulfonyl moieties confer strong electron-withdrawing effects, polarizing the oxazolidinone ring and facilitating π-stacking interactions with ribosomal nucleotides. Fluorinated benzenesulfonyl derivatives, as seen in the subject compound, further optimize lipophilicity and membrane permeability while resisting oxidative metabolism.
Comparative studies of sulfonamide-containing oxazolidinones demonstrate:
| Substituent Position | Antibacterial Activity (MIC90 μg/mL) | Metabolic Stability (t1/2, min) |
|---|---|---|
| 2,5-Difluorobenzenesulfonyl | 0.5–1.0 (MRSA) | >120 (human microsomes) |
| 4-Nitrobenzenesulfonyl | 2.0–4.0 | 45 |
| Unsubstituted benzenesulfonyl | 8.0–16.0 | 30 |
Table 1. Impact of sulfonyl substituents on oxazolidinone properties.
The 2,5-difluoro configuration in the subject compound likely enhances target binding through fluorine’s electronegativity and van der Waals interactions, as observed in related fluorinated antibiotics.
Role of Ethanediamide Linkers in Medicinal Chemistry
Ethanediamide (N,N'-ethylene-diacetamide) linkers serve as conformationally restrained spacers that balance hydrophilicity and structural rigidity. In the subject compound, this linker bridges the oxazolidinone core and the 3,4-dimethoxyphenethyl group, enabling optimal spatial orientation for dual-target engagement.
Key advantages include:
- Hydrogen-bonding capacity : The diamide carbonyl groups form hydrogen bonds with ribosomal residues or water molecules, improving binding entropy.
- Metabolic resistance : Unlike ester or amine linkers, ethanediamides resist hydrolysis by serum esterases and hepatic amidases.
- Torsional restriction : The linker’s planar geometry preorganizes the molecule for target recognition, reducing entropic penalties upon binding.
In silico docking models of analogous structures show ethanediamide linkers contributing −3.2 kcal/mol to binding free energy via solvent displacement and complementary polar interactions.
Research Significance and Objectives
This compound addresses two critical challenges in oxazolidinone development:
- Overcoming cfr-mediated resistance : The 2,5-difluorobenzenesulfonyl group may bypass resistance conferred by rRNA methyltransferases, which reduce linezolid’s affinity.
- Expanding Gram-negative activity : Preliminary data suggest ethanediamide-linked dimethoxyaryl groups improve outer membrane penetration in Escherichia coli and Klebsiella pneumoniae.
Current research objectives focus on:
- Synthesizing the compound via palladium-catalyzed cross-coupling and sulfonylation.
- Evaluating ribosomal binding kinetics using surface plasmon resonance.
- Assessing in vitro potency against linezolid-resistant strains harboring the cfr gene.
Structural analysis predicts synergistic effects between the sulfonyl, difluoro, and dimethoxy substituents, potentially yielding a 16-fold improvement in MIC90 over linezolid against MRSA.
Properties
IUPAC Name |
N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2N3O7S/c1-32-17-6-3-14(11-18(17)33-2)7-8-25-21(28)22(29)26-13-20-27(9-10-34-20)35(30,31)19-12-15(23)4-5-16(19)24/h3-6,11-12,20H,7-10,13H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLJTBDBZWDHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 2,5-difluorobenzenesulfonyl chloride with an oxazolidinone derivative under controlled conditions to form the sulfonyl-oxazolidinone intermediate. This intermediate is then reacted with a diamine derivative, such as 2-(3,4-dimethoxyphenyl)ethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and oxazolidinyl groups can form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Table 1: Key Compounds for Comparison
Research Findings and Mechanistic Insights
- Sulfonamide Derivatives : Fluorinated sulfonamides (e.g., sulfentrazone) exhibit enhanced herbicidal activity due to improved membrane permeability and target-site binding . The 2,5-difluoro substitution in the target compound may similarly optimize interactions with enzymes or receptors.
- Oxazolidine Scaffold: Oxadixyl’s fungicidal activity relies on the oxazolidinone ring disrupting fungal cell wall synthesis . The methyl substitution on the target’s oxazolidine may alter steric effects or metabolic stability.
- Diamide Linkages : Ethanediamide bridges, as opposed to single amides, are observed in pesticidal diamides (e.g., chlorantraniliprole), where rigidity improves insecticidal selectivity . This suggests the target compound’s diamide could enhance target specificity.
- Aryl Methoxy Groups : The 3,4-dimethoxyphenyl group mirrors structural motifs in antifungal agents (e.g., strobilurins), where methoxy substitutions enhance binding to mitochondrial complexes .
Biological Activity
N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide is a complex organic compound with potential biological activities that warrant detailed investigation. This article reviews the synthesis, biological mechanisms, and research findings associated with this compound.
Chemical Structure and Synthesis
The compound features multiple functional groups, including a difluorobenzenesulfonyl group and an oxazolidin ring. The synthesis typically involves several steps:
- Preparation of Intermediates : The initial step often includes the reaction of 2,5-difluorobenzenesulfonyl chloride with an oxazolidinone derivative.
- Formation of Final Product : This intermediate is then reacted with N-methylethanediamine to yield the final product.
The optimization of reaction conditions is crucial to maximize yield and purity, often involving purification techniques such as recrystallization and chromatography .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The difluorobenzenesulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The oxazolidin ring and ethanediamide moiety may also enhance binding affinity and specificity .
Antiproliferative Effects
Research has indicated that compounds similar to this compound exhibit antiproliferative properties against various cancer cell lines. For example, studies on related fluorinated compounds have shown significant growth inhibition in breast, colon, and lung cancer cell lines .
Case Studies
- Anticancer Activity : A study evaluating the antiproliferative activity of fluorinated derivatives found that certain compounds demonstrated significant inhibition against MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) cell lines. The mechanism was linked to the induction of reactive oxygen species (ROS) leading to apoptosis .
- Mechanistic Insights : Further investigations into the mechanisms revealed that these compounds could inhibit specific pathways involved in tumor growth by acting as enzyme inhibitors or receptor modulators .
Data Summary
| Property | Details |
|---|---|
| Chemical Formula | C13H15F2N3O5S |
| CAS Number | 868983-78-2 |
| Biological Targets | Enzymes (e.g., those involved in cancer proliferation) |
| Cell Lines Tested | MCF-7 (breast), A549 (lung), HT-29 (colon) |
| Mechanism of Action | Enzyme inhibition via binding interactions |
| Notable Findings | Induction of ROS leading to apoptosis in cancer cells |
Q & A
Q. What are the critical steps in synthesizing this compound, and how can side reactions be minimized?
- Methodological Answer : The synthesis involves multi-step reactions, starting with sulfonation of the oxazolidine ring followed by coupling with the ethanediamide moiety. Key steps include:
- Sulfonation : Use of 2,5-difluorobenzenesulfonyl chloride under anhydrous conditions to avoid hydrolysis .
- Coupling : Amide bond formation via carbodiimide-mediated activation (e.g., EDC/HOBt) in DMF or dichloromethane .
- Side Reaction Mitigation : Monitor intermediates via TLC/HPLC and optimize reaction time/temperature to prevent over-sulfonation or dimerization .
Q. How is the compound’s structural integrity confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : To verify substituent positions (e.g., sulfonyl group at C3 of oxazolidine) and diastereomeric purity .
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₂₅F₂N₃O₇S) and detect impurities .
- X-ray Crystallography (if feasible): Resolve bond angles/planarity of the oxazolidine and ethanediamide groups .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production without compromising purity?
- Methodological Answer :
- Solvent Optimization : Replace DMF with less toxic solvents like acetonitrile to enhance scalability .
- Catalyst Screening : Test alternatives to EDC (e.g., DCC or HATU) to improve coupling efficiency .
- Continuous Flow Reactors : Implement flow chemistry for sulfonation steps to reduce side products and improve reproducibility .
Q. How should researchers address contradictory bioactivity data across in vitro vs. in vivo models?
- Methodological Answer :
- Metabolic Stability Assays : Evaluate hepatic microsomal degradation to identify if rapid metabolism in vivo reduces efficacy .
- Plasma Protein Binding Studies : Use equilibrium dialysis to assess if high protein binding limits bioavailability .
- Structural Analogs : Compare with compounds like N'-(4-fluorophenyl)-N-[1-(thiophene-2-sulfonyl)tetrahydroquinolin-7-yl]ethanediamide to isolate pharmacophoric motifs .
Q. What computational strategies predict binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with sulfonyl group-binding pockets (e.g., tyrosine kinases) .
- MD Simulations : Simulate ligand-protein stability over 100 ns to assess oxazolidine ring flexibility .
- QSAR Modeling : Correlate substituent electronegativity (e.g., difluoro vs. dimethoxy groups) with activity .
Q. How can analytical challenges in quantifying low-concentration metabolites be resolved?
- Methodological Answer :
- LC-MS/MS : Employ MRM (multiple reaction monitoring) with deuterated internal standards .
- Derivatization : Use dansyl chloride to enhance UV/fluorescence detection of ethanediamide metabolites .
Q. What are the critical parameters for assessing in vivo toxicity in preclinical models?
- Methodological Answer :
- Acute Toxicity : Dose escalation in rodents (LD₅₀) with histopathological analysis of liver/kidney .
- Genotoxicity : Ames test + micronucleus assay to evaluate mutagenic potential .
- Cardiotoxicity : hERG channel inhibition screening via patch-clamp electrophysiology .
Q. How do process engineering methods enhance purification of this compound?
- Methodological Answer :
- Membrane Chromatography : Use anion-exchange membranes to separate sulfonated impurities .
- Crystallization Optimization : Adjust solvent polarity (e.g., ethanol/water ratios) to improve crystal habit .
- DoE (Design of Experiments) : Apply factorial design to optimize pH, temperature, and solvent gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
